4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one
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Overview
Description
4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one is an organic compound with a complex structure that includes a methoxy group, an octyloxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one typically involves the reaction of 4-n-octyloxy-3-methoxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where the aldehyde reacts with a suitable ketone to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for halogenation and nitration reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)but-3-en-2-one: This compound shares a similar structure but lacks the octyloxy group.
4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one: This compound has a hydroxy group instead of an octyloxy group.
Uniqueness
4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one is unique due to the presence of both methoxy and octyloxy groups, which confer specific chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and biological activity, making it distinct from similar compounds .
Properties
CAS No. |
37079-92-8 |
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Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-(3-methoxy-4-octoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C19H28O3/c1-4-5-6-7-8-9-14-22-18-13-12-17(11-10-16(2)20)15-19(18)21-3/h10-13,15H,4-9,14H2,1-3H3 |
InChI Key |
IJLXKAGBSWVETN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C=CC(=O)C)OC |
Origin of Product |
United States |
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